
Milrinone lactate
Übersicht
Beschreibung
Milrinone lactate is a positive inotropic agent with vasodilating effects, primarily used in the short-term management of acute decompensated heart failure. It is a selective phosphodiesterase III inhibitor, which increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to improved cardiac function and peripheral vasodilation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Milrinonlactat wird durch chemische Modifikation von Amrinon synthetisiert, einem anderen potenten inotropen Medikament. Die Synthese beinhaltet die Bildung eines Bipyridinderivats, insbesondere von 1,6-Dihydro-2-methyl-6-oxo-[3,4’-bipyridin]-5-carbonitril . Die Verbindung wird dann in ihre Lactatsalzform umgewandelt, um ihre Stabilität und Löslichkeit zu verbessern .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Milrinonlactat als sterile wässrige Lösung hergestellt. Der Prozess beinhaltet das Auflösen von Milrinon in Wasser für Injektionen, wobei Milchsäure zugesetzt wird, um den pH-Wert zwischen 3,2 und 4,0 einzustellen . Die Lösung wird dann filtriert und sterilisiert, bevor sie in Einzeldosis-Fläschchen oder vorgemischten flexiblen Behältern für die intravenöse Verabreichung verpackt wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Milrinonlactat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Milrinon kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können Milrinon in seine reduzierten Formen umwandeln, obwohl diese Reaktionen weniger häufig sind.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel, die in Milrinonreaktionen verwendet werden, umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitutionsreagenzien: Halogenierungsmittel und Nucleophile werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Milrinon, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
Treatment of Heart Failure
Milrinone lactate is predominantly used in the management of heart failure, particularly in patients with severe forms such as dilated cardiomyopathy. It has been shown to improve cardiac output and contractility without significantly increasing heart rate.
Clinical Findings
- A study demonstrated that this compound administration resulted in significant improvements in cardiac performance parameters, including cardiac output (CO) and cardiac index (CI), along with reductions in left ventricular end-diastolic pressure (LVEDP) and pulmonary capillary wedge pressure (PCWP) in patients with advanced heart failure (New York Heart Association classes III and IV) .
- The drug promotes vasodilation, leading to decreased systemic vascular resistance (SVR) and pulmonary vascular resistance (PVR), which further aids in alleviating the symptoms of heart failure .
Pediatric Applications
In pediatric populations, this compound has been utilized for managing conditions like septic shock and hypoplastic left heart syndrome.
Case Studies
- A prospective study involving pediatric patients with nonhyperdynamic septic shock indicated that intravenous milrinone significantly increased the cardiac index by 20% while decreasing systemic vascular resistance index by 20% over a two-hour period .
- In neonates with hypoplastic left heart syndrome, pre-operative infusion of milrinone was associated with a significant reduction in serum lactate levels after four hours of administration, indicating improved systemic perfusion . This study highlighted the drug's role in managing metabolic acidosis and pulmonary over-circulation prior to surgical interventions.
Post-Operative Metabolic Support
This compound is also beneficial post-cardiac surgery, particularly after cardiopulmonary bypass procedures.
Research Insights
- A study assessed the effects of milrinone on metabolism following extracorporeal circulation. Results showed significantly lower serum lactate levels and higher base excess in patients treated with milrinone compared to those who received adrenaline . This suggests that milrinone supports aerobic tissue metabolism post-surgery, potentially reducing complications associated with high lactate levels.
Pharmacological Mechanisms
Milrinone acts by inhibiting phosphodiesterase type III, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism results in enhanced calcium influx into cardiac cells, improving contractility while also causing vasodilation through smooth muscle relaxation.
Summary of Clinical Applications
Wirkmechanismus
Milrinone lactate exerts its effects by inhibiting phosphodiesterase III, leading to an increase in intracellular cAMP levels. This results in enhanced cardiac contractility (positive inotropy), improved relaxation of the heart muscle (positive lusitropy), and vasodilation of peripheral blood vessels . The molecular targets include the phosphodiesterase III enzyme and cAMP-dependent signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Milrinonlactat wird oft mit anderen Phosphodiesterase-Inhibitoren verglichen, wie zum Beispiel:
Amrinon: Die Stammverbindung von Milrinon, mit ähnlichen inotropen und vasodilatierenden Wirkungen, aber geringerer Potenz und mehr Nebenwirkungen.
Enoximon: Ein weiterer Phosphodiesterase-Inhibitor mit ähnlichen Anwendungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Milrinonlactat ist einzigartig in seiner Kombination aus inotropen und vasodilatierenden Wirkungen, was es besonders nützlich bei der Behandlung von akuter dekompensierter Herzinsuffizienz macht .
Biologische Aktivität
Milrinone lactate is a phosphodiesterase inhibitor that exhibits significant inotropic and vasodilatory effects, primarily used in the management of heart failure and septic shock. This article delves into its biological activity, including pharmacokinetics, hemodynamic effects, and clinical applications, supported by data tables and case studies.
Milrinone acts as a selective inhibitor of phosphodiesterase type III (PDE III), leading to increased levels of cyclic adenosine monophosphate (cAMP) within cardiac and vascular tissues. This results in enhanced myocardial contractility and vasodilation, which are critical for improving cardiac output in patients with heart failure or compromised hemodynamics.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Volume of Distribution: Approximately 0.38 to 0.45 L/kg.
- Half-Life: Ranges from 2.3 to 2.4 hours.
- Clearance: About 0.13 to 0.14 L/kg/hr.
- Protein Binding: Approximately 70% bound to plasma proteins.
These parameters indicate that milrinone is rapidly distributed and eliminated, necessitating careful dosing adjustments based on renal function .
1. Heart Failure Management
Milrinone is frequently utilized in patients with severe heart failure, particularly those classified under New York Heart Association (NYHA) classes III and IV. Clinical studies have demonstrated significant improvements in various hemodynamic parameters:
Parameter | Before Milrinone | After Milrinone | p-value |
---|---|---|---|
Cardiac Output (CO) | Reduced | Increased | <0.001 |
Cardiac Index (CI) | Reduced | Increased | <0.001 |
Systemic Vascular Resistance (SVR) | Increased | Decreased | <0.001 |
In a study involving patients with dilated cardiomyopathy, administration of milrinone led to marked improvements in left ventricular performance without significant increases in heart rate .
2. Pediatric Patients with Septic Shock
Milrinone has been evaluated for its effectiveness in pediatric patients experiencing septic shock. A study showed that intravenous milrinone improved cardiovascular function when combined with catecholamines:
- Study Design: Prospective, double-blinded, randomized, placebo-controlled.
- Results: All patients achieved at least a 20% increase in cardiac index while maintaining safety profiles .
3. Preoperative Use in Congenital Heart Disease
In neonates with hypoplastic left heart syndrome, milrinone administration prior to surgical intervention has been associated with significant reductions in serum lactate levels:
Time Point | Lactate Level (mmol/L) |
---|---|
Baseline | Elevated |
After 4 hours | Significant decrease |
After 12 hours | Further decrease |
This effect indicates improved systemic perfusion without adversely affecting mean arterial blood pressure .
Case Study 1: Pediatric Septic Shock
A randomized trial involving pediatric patients demonstrated that milrinone significantly improved hemodynamic parameters without adverse effects. Patients receiving a loading dose followed by continuous infusion showed marked increases in cardiac index and decreases in systemic vascular resistance .
Case Study 2: Neonatal Congenital Heart Disease
In a cohort of neonates undergoing surgery for hypoplastic left heart syndrome, those who received preoperative milrinone exhibited lower lactate levels postoperatively compared to controls, suggesting enhanced metabolic outcomes .
Eigenschaften
IUPAC Name |
2-hydroxypropanoic acid;6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O.C3H6O3/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8;1-2(4)3(5)6/h2-6H,1H3,(H,15,16);2,4H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUPWEAFIOQCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100286-97-3 | |
Record name | Milrinone lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100286-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milrinone lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100286973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MILRINONE LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K8XR81MO8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Milrinone Lactate functions as a phosphodiesterase-3 (PDE3) inhibitor. [] By selectively inhibiting PDE3 enzymes, primarily found in cardiac and vascular smooth muscle, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). [] This increase in intracellular cAMP levels leads to enhanced calcium influx, resulting in increased myocardial contractility (positive inotropic effect) and vasodilation. [, ]
A: Milrinone, the active component, has the molecular formula C12H9N3O and a molecular weight of 211.2 g/mol. [] It exists as an off-white to tan crystalline compound. [] As the lactate salt (this compound), it presents as a stable, colorless to pale yellow solution. [] Spectroscopic data is available in various research articles exploring its chemical properties. []
A: Studies have demonstrated that this compound at a concentration of 200 mcg/mL remains stable in both 5% Dextrose Injection and 0.9% Sodium Chloride Injection for 14 days when stored at room or refrigerated temperatures. [, ] This stability profile allows for flexible storage and administration options in clinical settings.
A: Studies in pediatric patients with septic shock have shown that the clearance (CL) of Milrinone is reduced compared to older populations and increases with age. [] A pilot study investigating two dosing regimens (low dose: 20 mcg/kg bolus followed by 0.2 mcg/kg/minute; standard dose: 50 mcg/kg bolus followed by 0.5 mcg/kg/minute) in neonates with persistent pulmonary hypertension of the newborn (PPHN) found a clearance of 7.65 mL/minute/3.4 kg (3.05 mL/minute/kg). []
A: Research indicates that this compound can be an effective treatment for refractory heart failure. [] A study comparing this compound to Dopamine in patients with this condition found that this compound led to improvements in resting heart rate and left ventricular ejection fraction. []
A: A study utilizing the Pediatric Intensive Care database (PIC) indicated an association between this compound and drug-induced kidney injury (DIKI) in critically ill pediatric patients. [] While further research is needed to confirm causality, this finding highlights the importance of careful monitoring and risk assessment when administering this compound, particularly in vulnerable patient populations.
A: Researchers are investigating novel drug delivery systems, such as albumin nanoparticles conjugated with angiotensin II peptide, for targeted delivery of Milrinone to the heart. [] This approach aims to improve therapeutic efficacy while minimizing potential side effects associated with systemic administration. []
A: High-performance liquid chromatography (HPLC) is frequently used to quantify this compound in various matrices, including pharmaceutical formulations and biological fluids. [, ] Other analytical methods, such as spectrofluorimetry, have also been developed for the sensitive determination of Milrinone in biological samples. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.